

# Application of NMR in the Elucidation of Dolutegravir's M3 Metabolite Structure

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## Compound of Interest

Compound Name: M3 of dolutegravir

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## Introduction

Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection. Understanding its metabolic fate within the human body is crucial for a comprehensive assessment of its efficacy and safety profile. One of its minor metabolites, designated as M3, has been identified as an oxidized form of the parent drug. Early characterization using mass spectrometry suggested the addition of an oxygen atom to the 2,4-difluorobenzyl moiety of the dolutegravir molecule.<sup>[1]</sup> This application note details the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the precise structural elucidation of the M3 metabolite, confirming its identity as a hemiaminal derivative formed by oxidation at the benzylic methylene group.<sup>[1]</sup>

The structural confirmation of metabolites is a critical step in drug development, providing insights into potential toxicities, drug-drug interactions, and overall pharmacological activity. High-resolution NMR, in conjunction with mass spectrometry, offers an unparalleled ability to define the exact molecular architecture of these biotransformation products.<sup>[2][3]</sup> This document provides a detailed protocol for the NMR analysis of dolutegravir's M3 metabolite, presents a comparative analysis of the NMR data of dolutegravir and its M3 metabolite, and illustrates the logical workflow of the structure elucidation process.

## Data Presentation: Comparative NMR Analysis

The structural changes resulting from the metabolic oxidation of dolutegravir to the M3 metabolite are clearly reflected in their respective NMR spectra. The most significant alterations

are observed in the chemical shifts of the protons and carbons in the immediate vicinity of the site of oxidation. The formation of a hemiaminal at the benzylic position leads to a notable downfield shift of the benzylic proton and a significant change in the chemical shift of the benzylic carbon.

The following table summarizes the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for dolutegravir and the elucidated M3 metabolite. The data for dolutegravir is based on published spectral information, while the data for the M3 metabolite is predicted based on the confirmed hemiaminal structure.

Atom	Dolutegravir $^1\text{H}$ Chemical Shift ( $\delta$ ppm)	M3 Metabolite $^1\text{H}$ Chemical Shift ( $\delta$ ppm) (Predicted)	Dolutegravir $^{13}\text{C}$ Chemical Shift ( $\delta$ ppm)	M3 Metabolite $^{13}\text{C}$ Chemical Shift ( $\delta$ ppm) (Predicted)
Benzylic $\text{CH}_2$	4.50 (d)	5.90 (s)	45.3	95.0
Ar-H (adjacent to CH-OH)	7.00-7.03 (m)	7.10-7.15 (m)	111.2	111.5
Ar-H (ortho to F)	7.20-7.23 (m)	7.30-7.35 (m)	103.9	104.2
Ar-H (meta to F)	7.33 (dd)	7.40-7.45 (m)	130.6	131.0
Amide NH	8.30 (s)	8.50 (s)	-	-
Hydroxyl OH	-	6.50 (br s)	-	-

## Experimental Protocols

A comprehensive suite of NMR experiments is required for the unambiguous structure elucidation of drug metabolites. The following protocols outline the key steps from sample preparation to the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR data.

## Sample Preparation

The isolation and purification of the M3 metabolite from a biological matrix (e.g., urine or plasma) is a prerequisite for NMR analysis. This is typically achieved through a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

- Materials:
  - Lyophilized M3 metabolite isolate
  - Deuterated methanol ( $\text{CD}_3\text{OD}$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
  - NMR tubes (5 mm)
  - Internal standard (e.g., tetramethylsilane - TMS)
- Protocol:
  - Dissolve approximately 10-50  $\mu\text{g}$  of the purified M3 metabolite in 0.5 mL of a suitable deuterated solvent ( $\text{CD}_3\text{OD}$  or  $\text{DMSO-d}_6$  are commonly used for polar metabolites).
  - Add a small amount of an internal standard (e.g., TMS at 0 ppm) for accurate chemical shift referencing.
  - Transfer the solution to a 5 mm NMR tube.
  - Ensure the sample is free of any particulate matter.

## NMR Data Acquisition

Data acquisition is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to maximize sensitivity, which is crucial for analyzing small sample quantities.<sup>[4]</sup>

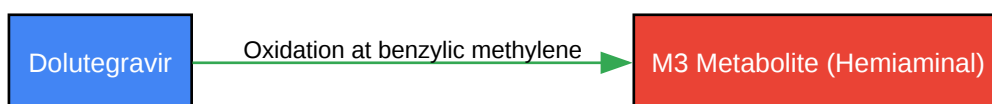
- Instrumentation:
  - 600 MHz NMR Spectrometer with a cryoprobe
  - Standard 1D and 2D pulse sequences
- 1D  $^1\text{H}$  NMR:
  - Pulse Sequence: zg30
  - Number of Scans: 128 or higher (depending on sample concentration)

- Spectral Width: 16 ppm
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 2 seconds
- 1D  $^{13}\text{C}$  NMR:
  - Pulse Sequence: zgpg30 (proton-decoupled)
  - Number of Scans: 1024 or higher
  - Spectral Width: 240 ppm
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2 seconds
- 2D COSY (Correlation Spectroscopy):
  - Purpose: To identify proton-proton spin-spin couplings within the molecule.
  - Pulse Sequence: cosygpqf
  - Number of Increments: 256 in F1
  - Number of Scans: 16 per increment
- 2D HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To correlate directly bonded proton and carbon atoms.
  - Pulse Sequence: hsqcedetgpsisp2.2
  - Number of Increments: 256 in F1
  - Number of Scans: 32 per increment
- 2D HMBC (Heteronuclear Multiple Bond Correlation):

- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
- Pulse Sequence: hmbcgp1pndqf
- Number of Increments: 256 in F1
- Number of Scans: 64 per increment

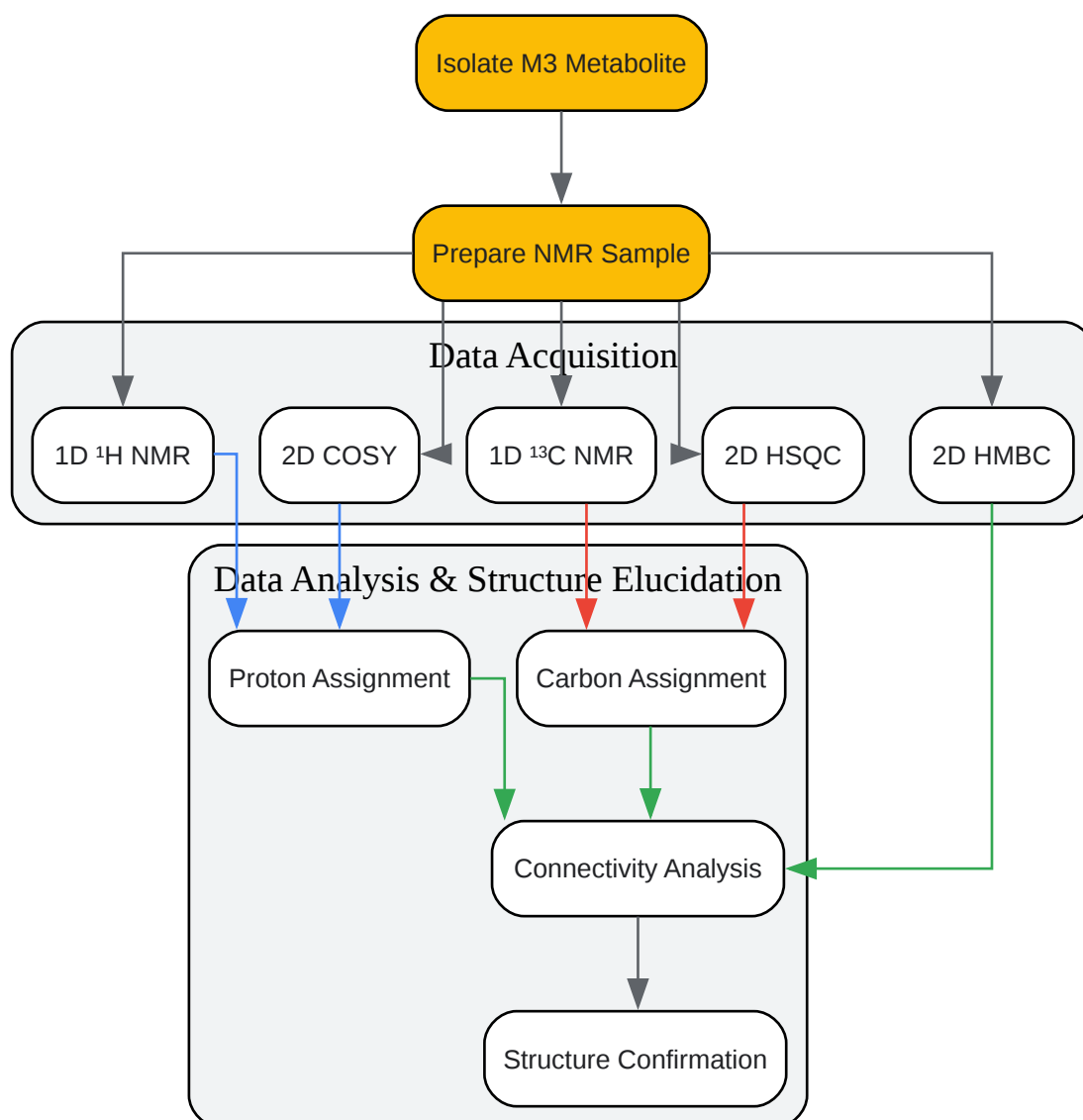
## Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of dolutegravir to its M3 metabolite and the general workflow for NMR-based structure elucidation.



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Caption: Metabolic conversion of dolutegravir to its M3 metabolite.



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Caption: Workflow for NMR-based structure elucidation of metabolites.

## Conclusion

The application of a suite of 1D and 2D NMR experiments was instrumental in the definitive structure elucidation of the dolutegravir M3 metabolite. The observed changes in the NMR spectra, particularly the significant downfield shift of the benzylic proton and carbon signals, provided conclusive evidence for the formation of a hemiaminal at the benzylic methylene group of the 2,4-difluorobenzyl moiety. This detailed structural information is vital for a thorough understanding of the metabolic profile of dolutegravir, contributing to its safe and effective use.

in clinical practice. The protocols and workflow described herein represent a robust and reliable approach for the characterization of drug metabolites, a critical activity in modern drug discovery and development.

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